2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile
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Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of bromine atoms in the 3 and 5 positions of the triazole ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with acetonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include substituted triazoles with various functional groups replacing the bromine atoms.
Oxidation: Products include triazole oxides or other oxidized derivatives.
Reduction: Products include debrominated triazoles or partially reduced intermediates.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the triazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: Lacks the acetonitrile group but shares the dibromo-triazole core.
3,5-dimethyl-1H-1,2,4-triazole: Substitutes methyl groups for bromine atoms, leading to different reactivity and applications.
1,2,4-triazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile is unique due to the presence of both bromine atoms and the acetonitrile group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The bromine atoms enhance its electrophilicity, while the acetonitrile group provides additional functionalization opportunities.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDRAQNTXQDAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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